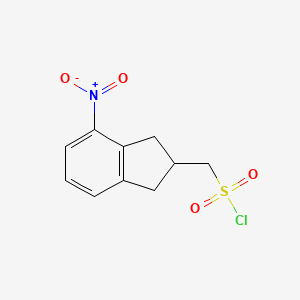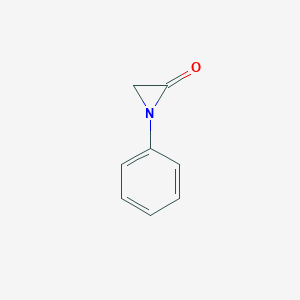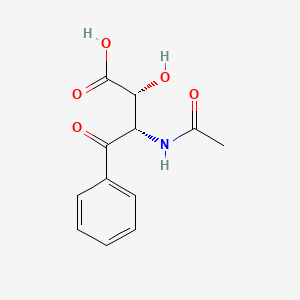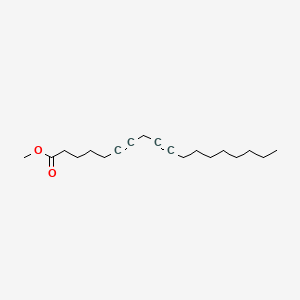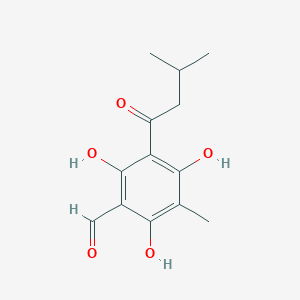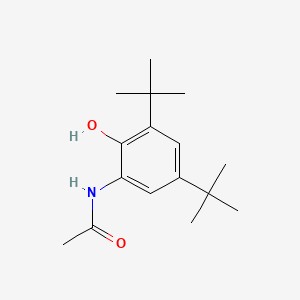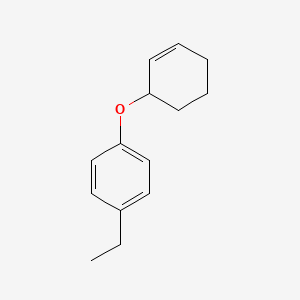
Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-: is an organic compound with the molecular formula C14H18O It is a derivative of benzene, where the benzene ring is substituted with a 2-cyclohexen-1-yloxy group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- typically involves the reaction of 1-bromo-4-ethylbenzene with 2-cyclohexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
- Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl-
Comparison:
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy- has a methoxy group instead of an ethyl group, which can affect its electronic properties and reactivity.
- Benzene, 2-cyclohexen-1-yl- lacks the oxygen atom in the substituent, leading to different chemical behavior.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl- has a methyl group, which is smaller than the ethyl group, potentially leading to different steric effects.
This detailed article provides a comprehensive overview of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
484018-33-9 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-yloxy-4-ethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h4,6,8-11,13H,2-3,5,7H2,1H3 |
Clé InChI |
QWTMGIOEGAERTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
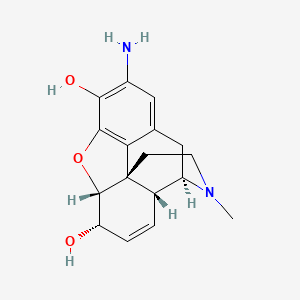

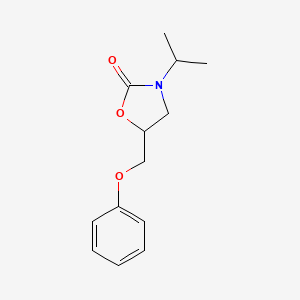

![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)

